molecular formula C7H7BBrClO2 B6308182 4-Bromo-3-chloro-2-methylphenylboronic acid CAS No. 2121514-78-9

4-Bromo-3-chloro-2-methylphenylboronic acid

Cat. No.: B6308182
CAS No.: 2121514-78-9
M. Wt: 249.30 g/mol
InChI Key: YZPOZPMOVWCDEQ-UHFFFAOYSA-N
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Description

Significance of Organoboron Reagents in C-C and C-Heteroatom Bond Formation

Organoboron compounds, particularly boronic acids and their derivatives, have become central reagents in contemporary organic chemistry for their ability to form carbon-carbon (C-C) and carbon-heteroatom bonds. wikipedia.orgresearchgate.net The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, first reported in 1979, stands as a cornerstone of this chemistry. wikipedia.orgnih.gov This reaction facilitates the formation of C-C bonds by coupling an organoboron species with an organohalide. wikipedia.orgwisdomlib.org The significance of this methodology was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. wikipedia.org

The mechanism of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of an organohalide to a palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. musechem.comlibretexts.org Beyond palladium, other transition metals like nickel, copper, and iron have also been employed to catalyze these transformations. musechem.comrsc.org The versatility, mild reaction conditions, and functional group tolerance of these reactions have made organoboron reagents a preferred choice for constructing complex molecules, including biaryls, styrenes, and polyolefins. wikipedia.orgnih.gov

Overview of Arylboronic Acid Derivatives as Versatile Synthetic Intermediates

Arylboronic acids, characterized by the R-B(OH)₂ functional group, are highly valued as synthetic intermediates due to their stability, ease of handling, and low toxicity. organic-chemistry.org Their utility extends across various scientific disciplines, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govmackenzie.br In medicinal chemistry, the boronic acid functional group itself is a key component in several FDA-approved drugs. researchgate.net

The versatility of arylboronic acids stems from their participation in a wide array of chemical reactions. The Suzuki-Miyaura coupling is the most prominent, but other important transformations include Chan-Lam coupling for C-N and C-O bond formation, and additions to carbonyls and imines. mackenzie.brthieme.de The reactivity of the arylboronic acid can be finely tuned by the electronic and steric properties of the substituents on the aromatic ring. mackenzie.br This adaptability allows chemists to design and synthesize a vast range of complex organic structures from relatively simple precursors. nbinno.com

Unique Position of 4-Bromo-3-chloro-2-methylphenylboronic Acid as a Precursor for Complex Architectures

This compound is a prime example of a polyfunctionalized building block that offers significant strategic advantages in multi-step synthesis. Its unique value lies in the differential reactivity of its functional groups, which enables chemists to perform sequential, site-selective cross-coupling reactions.

The aryl ring of the compound is equipped with three distinct handles for chemical modification:

A boronic acid group: This is typically the most reactive site for initial Suzuki-Miyaura coupling reactions. organic-chemistry.org

A bromine atom: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition. wikipedia.org This reactivity difference allows for a second, selective cross-coupling reaction at the bromine position after the boronic acid has been utilized.

A chlorine atom: Being the least reactive halide on the ring, the carbon-chlorine bond can be functionalized in a third step, often under more forcing reaction conditions or with specialized catalyst systems. acs.org

A methyl group: This substituent provides steric hindrance and electronic influence, which can affect the reactivity and selectivity of the adjacent functional groups.

This hierarchy of reactivity (Boronic Acid > Bromo > Chloro) allows for a programmed, stepwise construction of highly substituted, complex aryl architectures. A synthetic strategy could involve an initial Suzuki coupling at the boronic acid position, followed by a second coupling at the bromo position, and a final transformation at the chloro position. Such sequential couplings of polyhalogenated arenes are a powerful tool for the rapid assembly of advanced molecular building blocks. researchgate.net This controlled, step-by-step approach is highly valuable in the synthesis of complex natural products, pharmaceuticals, and materials where precise control over substitution patterns is critical. nih.gov

Historical Context and Evolution of Boronic Acid Chemistry in Academic Research

The history of boron chemistry dates back to 1808, when elemental boron was first isolated. acs.org However, the field of organoboron chemistry began to take shape later. The first synthesis of an organoboron compound was reported in 1862. thieme.de For nearly a century, these compounds were considered chemical curiosities with little synthetic application. thieme.de

A paradigm shift occurred with the work of Herbert C. Brown, whose serendipitous discovery of the hydroboration reaction in the 1950s provided a simple and efficient route to organoboranes. thieme.de This breakthrough opened the door for exploring the rich chemistry of these reagents. The subsequent development of the Suzuki-Miyaura cross-coupling reaction in 1979 transformed arylboronic acids from niche reagents into one of the most important classes of building blocks in organic synthesis. nih.gov This reaction's reliability and broad scope catalyzed an explosion of research into the synthesis and application of new boronic acid derivatives, cementing their indispensable role in modern chemistry. researchgate.netnih.gov

Properties of this compound and Related Compounds

While specific experimental data for this compound is not widely published, its properties can be inferred from structurally similar compounds. The table below provides data for related methylphenylboronic acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
(4-Bromo-3-methylphenyl)boronic acid221006-67-3C₇H₈BBrO₂214.85 nih.gov
(4-Bromo-2-methylphenyl)boronic acid221006-71-9C₇H₈BBrO₂214.85 sigmaaldrich.com
(4-Chloro-2-methylphenyl)boronic acid209919-30-2C₇H₈BClO₂170.40 chemimpex.com

Properties

IUPAC Name

(4-bromo-3-chloro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPOZPMOVWCDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Chloro 2 Methylphenylboronic Acid

Direct Boronation Strategies for Aryl Halides and Related Precursors

Direct borylation methods introduce a boronyl group onto an aromatic ring in a single step, either by activating a C-H bond or by converting a pre-existing functional group.

Directed ortho-Metalation (DoM) Approaches with Boron Electrophiles

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile. baranlab.orguwindsor.ca For the synthesis of 4-bromo-3-chloro-2-methylphenylboronic acid, a logical precursor would be 1-bromo-2-chloro-3-methylbenzene.

However, the regioselective metalation of this precursor at the C4 position is challenging. The directing ability of substituents generally follows the order: CONR₂ > OCONR₂ > SO₂NR₂ > OMe > Halogen. uwindsor.ca In 1-bromo-2-chloro-3-methylbenzene, the chloro and bromo substituents are weak DMGs, and the methyl group is not a classical DMG. Lithiation, if it were to occur via DoM, would likely be unselective. Furthermore, a significant competing reaction for aryl bromides is halogen-metal exchange, which is often faster than ortho-deprotonation, especially at low temperatures. uwindsor.catcnj.edu This would lead to the formation of a lithiated species at the C1 position rather than the desired C4 position. Therefore, DoM is generally not considered an efficient or selective strategy for this particular substitution pattern.

Transition-Metal-Catalyzed C-H Borylation Routes for Substituted Arenes

Transition-metal-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds into C-B bonds, bypassing the need for pre-functionalized substrates like organohalides. nih.gov Iridium-based catalysts, particularly those developed by Hartwig and Smith, are highly effective for this transformation. organic-chemistry.org

The regioselectivity of Ir-catalyzed C-H borylation is predominantly governed by steric factors, with the boryl group being installed at the most accessible C-H position. unblog.fr Applying this strategy to a precursor like 2-bromo-1-chloro-3-methylbenzene would involve the direct borylation of one of its aromatic C-H bonds. An analysis of the steric environment of the available C-H positions (C4, C5, and C6) suggests that the C6 position is the most sterically accessible, followed by C5. The target C4 position is flanked by both a methyl group and a chloro group, making it the most sterically hindered and thus the least likely site for borylation under standard conditions. While ligand design can influence regioselectivity, directing borylation to such a congested position remains a formidable challenge. unblog.fr

Below is a table of typical conditions for Ir-catalyzed C-H borylation.

ComponentExample Reagent/ConditionPurpose
Aromatic Substrate 2-bromo-1-chloro-3-methylbenzenePrecursor
Boron Source Bis(pinacolato)diboron (B₂pin₂)Provides the boronyl group
Iridium Precatalyst [Ir(OMe)(cod)]₂Source of the active catalyst
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)Stabilizes and activates the Ir center
Solvent Tetrahydrofuran (THF) or CyclohexaneReaction medium
Temperature 80-100 °CTo promote the reaction

Miyaura Borylation and Related Transformations from Polyhalogenated Aromatics

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form an arylboronate ester. organic-chemistry.orgnih.gov This method is highly versatile and tolerates a wide range of functional groups. alfa-chemistry.comresearchgate.net

A logical precursor for synthesizing this compound via this route is 1,4-dibromo-2-chloro-3-methylbenzene . appchemical.comnih.gov In this substrate, the palladium catalyst can selectively activate one of the two C-Br bonds. The C-Cl bond is significantly less reactive under typical Miyaura conditions. nih.gov The key challenge is achieving regioselectivity between the C1-Br and C4-Br bonds. The C4-Br bond is flanked by a hydrogen and the C3-chloro substituent, while the C1-Br is flanked by a hydrogen and the C2-methyl substituent. Steric hindrance around the C1-Br bond due to the adjacent methyl group might favor the oxidative addition of the palladium catalyst to the C4-Br bond, leading to the desired product.

ComponentExample Reagent/ConditionPurpose
Aryl Halide 1,4-dibromo-2-chloro-3-methylbenzenePrecursor
Boron Source Bis(pinacolato)diboron (B₂pin₂)Provides the boronyl group
Palladium Catalyst PdCl₂(dppf) or Pd(OAc)₂Catalyzes the cross-coupling
Ligand dppf, SPhos, or PCy₃Stabilizes the Pd catalyst
Base Potassium Acetate (KOAc)Activates the diboron reagent
Solvent Dimethyl Sulfoxide (DMSO) or 1,4-DioxaneReaction medium
Temperature 80 °CTo facilitate the reaction

Functional Group Interconversion Strategies

These strategies involve creating an organometallic intermediate from an existing functional group (typically a halogen) which is then reacted with a boron electrophile.

Halogen-Metal Exchange Followed by Boronation

Halogen-metal exchange is a classic method for preparing organometallic reagents. imperial.ac.uk It involves the reaction of an aryl halide with an organolithium or Grignard reagent. For polyhalogenated substrates, the exchange typically occurs at the most reactive halogen (I > Br > Cl > F). When multiple identical halogens are present, regioselectivity is governed by factors such as steric accessibility and the directing or acidifying effects of adjacent substituents. organic-chemistry.org

Using 1,4-dibromo-2-chloro-3-methylbenzene as the precursor, treatment with one equivalent of an organolithium reagent (e.g., n-butyllithium) at low temperatures (e.g., -78 °C) would be expected to selectively perform a bromine-lithium exchange over a chlorine-lithium exchange. tcnj.edu The selectivity between the two bromine atoms is crucial. The C4-Br is generally more sterically accessible than the C1-Br, which is ortho to the methyl group. Therefore, the exchange is more likely to occur at the C4 position. The resulting aryllithium intermediate can then be trapped with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. google.com

StepComponentExample Reagent/ConditionPurpose
1. Halogen-Metal Exchange Substrate 1,4-dibromo-2-chloro-3-methylbenzenePrecursor
Reagent n-Butyllithium (n-BuLi)To perform Br-Li exchange
Solvent Tetrahydrofuran (THF)Reaction medium
Temperature -78 °CTo control selectivity and prevent side reactions
2. Boronation Boron Electrophile Trimethyl borate (B(OMe)₃)Source of the boronyl group
Quench Aqueous Acid (e.g., HCl)To hydrolyze the borate ester to boronic acid

Optimization of Reaction Conditions for Precursor Selectivity

Achieving high selectivity in the synthesis of this compound from a polyhalogenated precursor is paramount. The optimization of reaction conditions is critical for favoring the formation of the desired isomer over other potential products.

For Miyaura borylation of 1,4-dibromo-2-chloro-3-methylbenzene, key parameters to optimize include the choice of palladium catalyst and ligand. For instance, bulky phosphine (B1218219) ligands like SPhos or XPhos can enhance reactivity and influence selectivity based on the steric environment of the C-Br bonds. The base is also crucial; weak bases like potassium acetate (KOAc) are standard, as stronger bases can promote side reactions. alfa-chemistry.com

For halogen-metal exchange , the choice of exchange reagent and temperature are the most critical variables. Using a bulkier organolithium reagent like sec-butyllithium or tert-butyllithium can enhance selectivity for the less sterically hindered C4-Br position. Temperature control is essential; reactions are typically run at -78 °C or even lower to prevent the aryllithium intermediate from reacting with other sites on the molecule or undergoing decomposition. tcnj.edu The rate of addition of the organolithium reagent can also impact selectivity by maintaining a low instantaneous concentration of the highly reactive base. Careful screening of these parameters is necessary to maximize the yield and purity of the target compound.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of arylboronic acids to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of less hazardous solvents, alternative energy sources, and atom-economical reactions.

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. For the synthesis of arylboronic acids, palladium-catalyzed cross-coupling reactions in aqueous media have been developed. These methods typically involve the reaction of an aryl halide with a diboron reagent in the presence of a water-soluble palladium catalyst and a base. acs.orgnih.govorganic-chemistry.org

While a specific protocol for the aqueous synthesis of this compound is not extensively documented, a general approach would involve the corresponding aryl bromide, 1-bromo-4-chloro-2-iodo-3-methylbenzene, reacting with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄) in an aqueous solvent system. nih.govresearchgate.netnih.gov The use of phase-transfer catalysts, such as tetrabutylammonium bromide, can facilitate the reaction between the organic substrate and the aqueous-soluble catalyst. acs.org

Table 1: Representative Conditions for Aqueous Suzuki-Miyaura Borylation

ParameterCondition
Aryl Halide Aryl Bromide or Iodide
Boron Reagent Bis(pinacolato)diboron or Tetrahydroxydiboron
Catalyst Palladium Acetate with a water-soluble phosphine ligand
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
Solvent Water or a mixture of water and an organic co-solvent (e.g., ethanol)
Temperature 70-100 °C

This table presents generalized conditions and would require optimization for the specific synthesis of this compound.

Solvent-free approaches, often facilitated by microwave irradiation, represent another green synthetic route. These reactions can proceed by grinding the solid reactants together, sometimes with a solid-supported catalyst, thereby eliminating the need for any solvent.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ias.ac.inrsc.orgacs.orgnih.govnih.gov The application of microwave irradiation to the synthesis of arylboronic acids can significantly enhance the efficiency of both metal-catalyzed borylation reactions and traditional organometallic routes.

For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura type borylation of the corresponding aryl halide would be a plausible green approach. The focused heating provided by microwaves can overcome the activation energy barriers more efficiently, reducing reaction times from hours to minutes. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Borylation of Aryl Halides

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours to daysMinutes
Temperature Typically reflux temperature of the solventPrecisely controlled, often higher than conventional reflux
Yield Moderate to goodOften higher due to reduced side reactions
Energy Efficiency LowerHigher due to localized heating

This table provides a general comparison. Specific outcomes depend on the substrate and reaction conditions.

Microwave-assisted protocols are particularly advantageous for high-throughput synthesis and library generation of substituted arylboronic acids. acs.org The rapid reaction times allow for quick optimization of reaction conditions for new substrates.

Scalability Considerations for Research and Gram-Scale Preparations

The scalability of a synthetic route is a critical factor, determining its feasibility for producing larger quantities of a compound for further research or development. For this compound, scalability considerations for both research (milligram to gram) and potentially larger scales would focus on factors such as reagent cost, reaction safety, and ease of purification.

Traditional methods for arylboronic acid synthesis, such as those involving Grignard or organolithium reagents, can present scalability challenges. nih.govresearchgate.netu-tokyo.ac.jp These reactions often require cryogenic temperatures and strictly anhydrous conditions, which can be difficult and costly to maintain on a larger scale. The use of highly reactive organometallic intermediates also raises safety concerns.

Palladium-catalyzed borylation reactions, particularly those that can be conducted under milder conditions in aqueous media or with microwave assistance, generally offer better scalability. researchgate.net The use of stable and less hazardous reagents like tetrahydroxydiboron can improve the safety profile of the process. acs.org

For gram-scale preparations in a research setting, a lithiation-borylation sequence or a palladium-catalyzed Miyaura borylation are common choices. organic-chemistry.orgnih.gov Careful control of reaction parameters such as temperature, addition rates, and stoichiometry is crucial for achieving good yields and purity on a larger scale. Continuous flow chemistry is an emerging technology that can offer significant advantages for the scalable and safe synthesis of organometallic intermediates and their subsequent reactions to form arylboronic acids. researchgate.net

Purification of the final product is also a key consideration for scalability. Crystallization is often the preferred method for isolating arylboronic acids on a larger scale as it can be more efficient and cost-effective than chromatographic purification. The choice of solvent for crystallization is critical and needs to be optimized to ensure high recovery of a pure product.

Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 2 Methylphenylboronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of palladium-catalyzed cross-coupling, forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate. libretexts.orgmusechem.com In this context, 4-bromo-3-chloro-2-methylphenylboronic acid acts as the organoboron partner, enabling the synthesis of complex biaryl and heteroaryl structures. The reaction is valued for the mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents. researchgate.net

Regioselective Coupling with Diverse Coupling Partners (e.g., Aryl, Heteroaryl, Alkyl Halides)

In a Suzuki-Miyaura reaction, the coupling regioselectively occurs at the carbon-boron bond of the this compound. This allows for the precise installation of the 4-bromo-3-chloro-2-methylphenyl group onto a wide array of substrates. This transformation is compatible with various coupling partners, including aryl, heteroaryl, and in some cases, alkyl halides. organic-chemistry.org

The general scheme for this coupling is as follows:

The reaction's versatility allows for the synthesis of a diverse range of substituted biaryl compounds, where the properties of the final molecule can be tuned by the choice of the coupling partner (Ar'-X).

Coupling Partner (Ar'-X)ProductPotential Application Area
4-Methoxyphenyl bromide4'-Methoxy-4-bromo-3-chloro-2-methyl-1,1'-biphenylPharmaceutical intermediates
2-Bromopyridine2-(4-Bromo-3-chloro-2-methylphenyl)pyridineAgrochemicals, Ligand synthesis
1-Bromo-3-(trifluoromethyl)benzene4-Bromo-3-chloro-2-methyl-3'-(trifluoromethyl)-1,1'-biphenylMaterials science
Methyl 4-iodobenzoateMethyl 4'-bromo-3'-chloro-2'-methyl-[1,1'-biphenyl]-4-carboxylateFine chemicals

Chemoselectivity Challenges: Differentiation Between Bromine and Chlorine Activation in this compound

A significant challenge in reactions involving polyhalogenated compounds is achieving chemoselectivity. In the context of this compound, the primary desired reaction is the coupling at the C-B bond. However, the presence of C-Br and C-Cl bonds on the same molecule introduces the possibility of undesired side reactions, particularly if the molecule were to undergo self-coupling or act as a halide partner under certain conditions.

The reactivity of carbon-halogen bonds towards palladium(0) in the oxidative addition step—the rate-determining step in many cross-coupling cycles—generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F. nih.gov This inherent reactivity difference means the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. nih.gov Therefore, if this molecule were to participate in a reaction via one of its halogen atoms, the reaction would preferentially occur at the C-Br bond.

During a standard Suzuki-Miyaura coupling where the boronic acid is the intended reactive site, a key challenge is to prevent side reactions involving the halogens. One such undesired reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively terminating the desired coupling reaction. wikipedia.orgresearchgate.net The conditions of the reaction, such as the choice of base, solvent, and temperature, must be carefully optimized to favor the desired C-C bond formation while minimizing both protodeboronation and any potential activation of the C-Br bond. ed.ac.uk

Influence of Steric and Electronic Parameters on Coupling Efficiency

The efficiency of the Suzuki-Miyaura coupling is influenced by both steric and electronic factors of the substrates. musechem.com For this compound, the substituents on the phenyl ring play a crucial role.

Steric Effects : The methyl group at the C2 position, ortho to the boronic acid, introduces significant steric hindrance. This bulkiness can impede the approach of the palladium complex and the subsequent transmetalation step, potentially slowing down the reaction rate compared to less hindered boronic acids. The choice of a bulky phosphine (B1218219) ligand on the palladium catalyst can sometimes exacerbate this effect, requiring careful ligand selection to achieve optimal results.

Electronic Effects : The chlorine atom at the C3 position and the bromine atom at the C4 position are both electron-withdrawing groups. These groups decrease the electron density on the aromatic ring. Electron-deficient arylboronic acids are known to be prone to protodeboronation, which can lower the yield of the desired cross-coupling product. nih.gov The conditions, particularly the nature and strength of the base, must be chosen to facilitate the necessary formation of the boronate complex for transmetalation without promoting excessive protodeboronation. acs.org

Alternative Cross-Coupling Methodologies (e.g., Kumada, Negishi, Stille Equivalents)

While this compound is primarily designed for Suzuki-Miyaura coupling, the carbon-halogen bonds present on the molecule are relevant to other cross-coupling methodologies. These reactions typically couple an organometallic reagent with an organic halide.

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile. wikipedia.orgorganic-chemistry.org The C-Br bond of the title compound would be more reactive than the C-Cl bond in a potential Kumada coupling. However, the acidic proton of the boronic acid group is incompatible with the highly basic Grignard reagent, meaning the boronic acid would need to be protected (e.g., as a boronate ester) or transformed prior to such a reaction.

Negishi Coupling : Involving an organozinc reagent, the Negishi coupling is known for its high functional group tolerance compared to Kumada coupling. wikipedia.orgorganic-chemistry.org Nevertheless, the boronic acid moiety would likely interfere. Similar to other couplings, the reactivity order of halides is I > Br > Cl, making the C-Br bond the preferential site for reaction. mdpi.com

Stille Coupling : This method uses organotin (stannane) reagents. organic-chemistry.orgwikipedia.org Stille reactions are highly versatile, but the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The chemoselective coupling at a C-Br bond in the presence of a C-Cl bond is well-established. nih.gov

Transition-Metal-Free Transformations and ipso-Functionalization of the Boronic Acid Moiety

Beyond transition-metal-catalyzed reactions, the carbon-boron bond of arylboronic acids can undergo a variety of transformations without the need for a metal catalyst. nih.govelsevierpure.com These reactions, known as ipso-functionalization, directly replace the boronic acid group with another functional group at the same position. This provides a powerful, metal-free route to introduce heteroatoms. nih.gov

C-O Bond Formation (Hydroxylation) : Arylboronic acids can be converted to phenols through oxidation. A common and mild method involves using an oxidizing agent like hydrogen peroxide in a basic solution. nih.gov This would transform this compound into 4-bromo-3-chloro-2-methylphenol.

C-N Bond Formation (Amination) : The boronic acid moiety can be replaced with an amino group to form anilines. Reagents such as hydroxylamine (B1172632) derivatives (e.g., O-(2,4-dinitrophenyl)hydroxylamine) or organic azides can achieve this transformation under metal-free conditions. nih.govresearchgate.netorganic-chemistry.org This allows for the synthesis of 4-bromo-3-chloro-2-methylaniline (B1277023) from the corresponding boronic acid.

C-X Bond Formation (Halogenation) : The C-B bond can be converted to a C-X (X = F, Cl, Br, I) bond. For example, treatment with reagents like cesium fluoroxysulphate (for fluorination) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (for bromination) can install a halogen atom in place of the boronic acid group. nih.gov

These metal-free transformations are highly valuable as they often proceed under mild conditions, tolerate a wide range of functional groups, and avoid potential metal contamination in the final products. rsc.org

Mechanistic Studies of Reaction Pathways

The mechanism of the palladium-catalyzed Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three key steps: libretexts.orgresearchgate.net

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar'-X), forming a Pd(II) intermediate. The rate of this step is highly dependent on the halogen, with the reactivity order being I > Br > Cl. acs.orgnih.gov

Transmetalation : This is the step where the organic group is transferred from boron to the palladium center. First, the boronic acid must be activated by a base (e.g., carbonate, hydroxide) to form a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species.

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. libretexts.org

A critical competing pathway is protodeboronation , where a proton source cleaves the C-B bond, replacing it with a C-H bond. wikipedia.org This non-productive pathway can be catalyzed by either acid or base. acs.org The mechanism can involve direct protonation of the aryl-boronate intermediate. For electron-deficient boronic acids like this compound, this side reaction can be significant, and reaction conditions must be carefully controlled to maximize the rate of transmetalation over protodeboronation. nih.gov

The mechanism of transition-metal-free ipso-amination involves the formation of a boron "ate" complex, followed by a 1,2-aryl migration from the boron to the nitrogen atom, which lowers the energy barrier for the transformation. organic-chemistry.org

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies serve as a powerful tool for elucidating the rate-determining steps and transition state structures in chemical reactions. While specific KIE investigations on this compound are not extensively documented, the general principles established for Suzuki-Miyaura reactions with analogous arylboronic acids can provide significant insights into its reactivity profile.

Conversely, a substantial KIE at the carbon atom attached to the boron (¹³C-KIE C-Boron) would suggest that transmetalation is the rate-limiting step. In some Suzuki-Miyaura reactions, a KIE C-Boron value of around 1.035 has been recorded, implying that the transfer of the aryl group from the boronic acid to the palladium center is the slowest step under those particular reaction conditions. nih.gov The magnitude of the KIE can also offer clues about the geometry of the transition state.

Illustrative Data on Expected Kinetic Isotope Effects

Isotopically Labeled PositionStep ProbedExpected k_light / k_heavy_Interpretation
C-BrOxidative Addition> 1.02C-Br bond cleavage is involved in the rate-determining step.
C-BTransmetalation> 1.03C-B bond cleavage is part of the rate-determining step.
Solvent (H₂O/D₂O)Protonolysis/Hydrolysis~1.0Indicates proton transfer is not significantly involved in the rate-determining step.

Note: The values presented in this table are illustrative and are based on general findings from Suzuki-Miyaura reaction studies. nih.gov Specific experimental results for this compound could differ.

Identification of Catalytically Active Species and Intermediates

Understanding the catalytically active species and intermediates is fundamental to comprehending the reaction mechanism and for the rational design of more efficient catalysts. In palladium-catalyzed Suzuki-Miyaura reactions, the active catalyst is generally a low-coordinate Pd(0) complex. For common precatalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the dissociation of phosphine ligands is necessary to generate the coordinatively unsaturated and highly reactive 14-electron Pd(PPh₃)₂ or 12-electron Pd(PPh₃) species, which then participates in the oxidative addition with the aryl halide. nih.gov

Following oxidative addition, an arylpalladium(II) halide intermediate is formed. The subsequent transmetalation step involves the reaction of this intermediate with the boronic acid, which is typically activated by a base. The precise nature of the boron species participating in the transmetalation, such as a boronate anion ([ArB(OH)₃]⁻), has been a subject of detailed study, and it is widely accepted that the reaction often proceeds through a tetracoordinate boronate intermediate. nih.gov

The final step in the catalytic cycle is reductive elimination from a diarylpalladium(II) complex, which yields the desired biaryl product and regenerates the Pd(0) catalyst. The characterization of these transient intermediates can be accomplished through a combination of spectroscopic methods, such as NMR, and computational modeling.

Key Intermediates in the Catalytic Cycle:

Pd(0)L₂: The active catalytic species.

Ar-Pd(II)-X(L)₂: The intermediate formed after oxidative addition.

Ar-Pd(II)-Ar'(L)₂: The diarylpalladium(II) complex formed post-transmetalation.

Development of Novel Catalytic Systems and Ligands for Enhanced Reactivity and Selectivity

The design of new catalytic systems and ligands is a central theme in cross-coupling chemistry, with the goal of improving reaction efficiency, broadening the substrate scope, and enhancing selectivity, especially for challenging substrates such as those that are sterically hindered or contain multiple halogen substituents. For a molecule like this compound, achieving selective cross-coupling at the more reactive C-Br bond is a primary objective.

The choice of ligand is known to be critical in modulating the reactivity and selectivity of the palladium catalyst. Electron-rich and sterically bulky phosphine ligands, including trialkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), have proven to be highly effective in promoting the oxidative addition of less reactive aryl chlorides and in accelerating reductive elimination. lookchem.com The use of such bulky phosphine ligands has enabled Suzuki-Miyaura couplings of hindered substrates to proceed even at room temperature. lookchem.com

N-heterocyclic carbenes (NHCs) have also been established as a highly effective class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric bulk can result in exceptionally active and stable catalytic systems.

Recent progress has also focused on developing catalyst systems that function under milder reaction conditions, for instance, in aqueous solutions or at ambient temperatures, which is particularly advantageous for substrates bearing sensitive functional groups. For example, palladium catalysts featuring hydrophilic ligands have been successfully employed for Suzuki-Miyaura couplings in water. lookchem.com The development of catalysts that can selectively target one halide over another (e.g., C-Br versus C-Cl) is a significant area of ongoing research. Such selectivity can often be fine-tuned by adjusting the ligand, solvent, and reaction temperature. In substrates containing both bromo and chloro substituents, the inherently higher reactivity of the C-Br bond towards oxidative addition generally facilitates selective coupling; however, the careful selection of the catalyst and reaction conditions is crucial to minimize side reactions involving the C-Cl bond. nih.gov

Impact of Ligand Classes on Reactivity

Ligand ClassExamplesKey FeaturesImpact on Reactivity and Selectivity
TrialkylphosphinesP(t-Bu)₃, PCy₃Electron-rich, bulkyEnhances oxidative addition of less reactive halides and promotes reductive elimination.
BiarylphosphinesSPhos, XPhos, RuPhosBulky, with tunable electronic propertiesHigh activity for challenging substrates, including aryl chlorides and sterically hindered compounds.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, sterically demandingForms highly stable and active catalysts.
Water-Soluble PhosphinesTPPTSHydrophilicEnables reactions to be performed in aqueous media.

Applications of 4 Bromo 3 Chloro 2 Methylphenylboronic Acid As a Building Block in Complex Molecule Synthesis

Synthesis of Advanced Organic Scaffolds

The primary application of 4-bromo-3-chloro-2-methylphenylboronic acid is in the synthesis of advanced organic scaffolds. The Suzuki-Miyaura coupling reaction provides a robust method for creating biaryl and substituted aryl structures, which are common motifs in many functional molecules. researchgate.net The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing byproducts. researchgate.netorganic-chemistry.org

In medicinal chemistry and drug development, arylboronic acids like this compound are key intermediates for synthesizing compounds with potential therapeutic effects. chemimpex.comchemimpex.com By coupling this building block with various organic halides or triflates, researchers can introduce the 4-bromo-3-chloro-2-methylphenyl moiety into larger, more complex structures. This specific substitution pattern can be critical for modulating a molecule's biological activity, selectivity, and pharmacokinetic properties. The synthesis of biaryl compounds, in particular, is essential for creating frameworks found in a range of therapeutic agents, from anti-inflammatory to anti-cancer drugs. nih.gov

Table 1: Examples of Biologically Relevant Scaffolds Synthesized Using Arylboronic Acids

Scaffold ClassTherapeutic AreaRole of the Boronic Acid Building Block
Biaryl-based Kinase InhibitorsOncologyForms a core structural component that interacts with the kinase active site.
Substituted Phenyl-HeterocyclesInfectious DiseasesIntroduces a specifically functionalized aryl group to modulate target binding and cell permeability.
Complex Natural Product AnaloguesVariousEnables the efficient construction of complex carbon skeletons that mimic natural products.

The development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel, highly functionalized organic molecules. This compound serves as a valuable precursor in this field. chemimpex.comchemimpex.com The unique combination of halogen and methyl substituents can impart desired properties to the final agrochemical product, such as enhanced efficacy, target selectivity, or improved environmental stability. The Suzuki-Miyaura coupling allows for the efficient incorporation of this substituted phenyl ring into various heterocyclic or acyclic frameworks common in modern agrochemicals.

Table 2: Application in Agrochemical Intermediate Synthesis

Agrochemical ClassFunctionSynthetic Contribution
Substituted Biphenyl EthersHerbicideProvides one of the aryl rings in the biphenyl ether core structure.
Phenylpyrazole InsecticidesInsecticideUsed to attach the functionalized phenyl group to the pyrazole ring system.
Strobilurin Fungicide AnaloguesFungicideIncorporates a substituted aromatic moiety to optimize biological activity.

The electronic properties of the 4-bromo-3-chloro-2-methylphenyl group can be harnessed in the field of materials science to create functional dyes and chemical sensors. chemimpex.com When incorporated into larger conjugated systems, this building block can influence the molecule's absorption and emission spectra. Furthermore, the boronic acid functional group itself is known for its ability to form stable, reversible complexes with diols, a property that is widely exploited in the design of sensors for saccharides and other biologically important molecules. chemimpex.com

Table 3: Use in Dyes and Sensors

ApplicationPrincipleRole of this compound
Fluorescent ProbesModulation of fluorescence upon binding to an analyte.Acts as a recognition element (via the boronic acid) and influences the photophysical properties.
Azo DyesForms part of the chromophore structure.Provides a substituted aryl component to tune the color and stability of the dye.
Saccharide SensorsReversible covalent bonding with diols.The boronic acid group serves as the binding site for sugars, leading to a detectable optical signal.

Construction of Novel Organic Materials

Beyond discrete molecules, this compound is a building block for creating novel polymeric and supramolecular materials with tailored properties. chemimpex.com

This compound can function as a monomer in the synthesis of advanced polymers. Its difunctional nature—possessing both a boronic acid and a bromine atom—allows for participation in different polymerization reactions. For instance, it can be used in Suzuki polymerization (polycondensation) reactions to create conjugated polymers. nih.gov These materials are of interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the polymer backbone are critical. The boronic acid group can also be converted to a boronic ester, which can then be copolymerized with epoxides to form functional polyesters. nih.gov

Table 4: Role in Polymer Synthesis

Polymer TypePolymerization MethodPotential Application
Conjugated PolymersSuzuki PolycondensationOrganic Electronics (OLEDs, OPVs)
Functional PolyestersRing-Opening Copolymerization (ROCOP)Degradable Materials, Drug Delivery
Cross-linked NetworksBoroxine FormationSelf-healing Materials, Responsive Gels

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent or reversible covalent interactions. The boronic acid group is particularly useful in this context due to its ability to form reversible boronate ester bonds with diol-containing molecules. This property allows this compound to serve as a key component in the construction of self-assembling systems like molecular cages and porous crystalline materials known as Covalent Organic Frameworks (COFs). These materials are characterized by high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis. d-nb.info

Table 5: Applications in Supramolecular Assemblies

Assembly TypeKey InteractionPotential Use
Covalent Organic Frameworks (COFs)Reversible Boronate Ester FormationGas Storage, Catalysis, Separation
Molecular CagesDirectional Boronate Ester BondsMolecular Recognition, Encapsulation
Responsive GelsDynamic Boronate Ester Cross-linksSmart Materials, Sensing

Components in Sensing and Stimuli-Responsive Material Research

Arylboronic acids are integral to the design of "smart" materials that respond to external stimuli. mit.edu Their function in these materials is primarily based on the principle of dynamic covalent chemistry, specifically the reversible formation of boronate esters with diol-containing molecules. rsc.org This reversible bonding allows for the creation of materials that can change their properties, such as swelling, color, or fluorescence, in response to specific environmental triggers. physchem.cz

The core of this responsiveness lies in the equilibrium between the boronic acid and a diol to form a boronate ester. This equilibrium can be manipulated by various external factors:

pH: Boronate esters are generally stable at neutral or alkaline pH but are susceptible to hydrolysis under acidic conditions. rsc.org This pH-dependent stability allows for the design of materials that can, for example, release an encapsulated substance in an acidic environment.

Competing Diols: The introduction of a competing diol, such as glucose, can shift the equilibrium, causing the displacement of the original diol from the boronate ester. This principle is widely exploited in the development of glucose sensors, where the interaction with glucose triggers a measurable signal. mdpi.com

Reactive Oxygen Species (ROS): Arylboronic acids can be oxidized by ROS, such as hydrogen peroxide. This irreversible reaction breaks the boronate ester linkage, leading to the degradation of the material. This property is utilized in creating materials that can sense and respond to oxidative stress. mdpi.comnih.gov

As a member of the arylboronic acid family, this compound is a candidate for incorporation into such stimuli-responsive systems. The specific substituents on its aromatic ring can modulate its electronic properties and steric environment, potentially fine-tuning its reactivity and sensitivity to these stimuli.

Table 1: Stimuli and Responses in Arylboronic Acid-Based Materials

StimulusMechanismResulting Material Response
Acidic pH Hydrolysis of the boronate ester bond. rsc.orgDegradation of cross-linked networks, release of cargo.
Saccharides (e.g., Glucose) Competitive binding and transesterification. mdpi.comSwelling/shrinking of hydrogels, change in optical signal.
Reactive Oxygen Species (ROS) Oxidation of the C-B bond. nih.govDisassembly of nanoparticles, cleavage of linkers.

Sequential and Multicomponent Reactions Utilizing Ortho-Substituted Arylboronic Acids

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. Ortho-substituted arylboronic acids, such as this compound, play a crucial role as key building blocks in these complex transformations.

The presence of a substituent at the ortho-position (the 2-position, occupied by a methyl group in this case) significantly influences the reactivity of the boronic acid in cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This influence is twofold:

Steric Effects: The ortho-substituent can sterically hinder the approach of the boronic acid to the metal center of the catalyst (typically palladium). This can slow down the rate of transmetalation, a key step in the catalytic cycle. In some cases, more forcing reaction conditions, such as higher temperatures or more active catalysts, may be required to achieve efficient coupling. nih.gov

Electronic Effects: The electronic nature of the ortho-substituent (whether it is electron-donating or electron-withdrawing) can alter the nucleophilicity of the aryl group, thereby affecting the rate and efficiency of the coupling reaction. researchgate.netresearchgate.net

In sequential or one-pot reactions, this modulated reactivity can be harnessed to achieve selective transformations. For instance, in a molecule with multiple reactive sites, the controlled reactivity of an ortho-substituted arylboronic acid can allow other reactions to proceed first, reserving the boronic acid coupling for a later, distinct step in the sequence, all within a single reaction vessel. This approach avoids the need for intermediate isolation and purification, streamlining the synthesis of complex molecules.

Table 2: Illustrative Components of a Hypothetical Multicomponent Reaction

Component TypeExample CompoundRole in Reaction
Ortho-Substituted Arylboronic Acid This compoundArylating Agent
Dihalogenated Heterocycle 2,6-DichloropyridineElectrophilic Partner
Third Component (e.g., an Amine) PiperidineNucleophile for subsequent addition
Catalyst System Palladium(0) complex + BaseFacilitates cross-coupling

Regioselective Derivatization of Polyhalogenated Aryl Systems

The selective functionalization of molecules containing multiple, identical halogen atoms is a significant challenge in organic synthesis. nih.gov Suzuki-Miyaura cross-coupling reactions using arylboronic acids are a powerful method for achieving this regioselective derivatization. nih.gov this compound can act as the nucleophilic partner in these reactions, being coupled to a polyhalogenated aromatic or heteroaromatic substrate.

The selectivity of which halogen reacts is governed by several factors, allowing for precise control over the reaction's outcome:

Carbon-Halogen Bond Strength: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: I > Br > Cl > F. core.ac.uk This is due to the decreasing strength of the carbon-halogen (C-X) bond, which makes oxidative addition of the catalyst easier for heavier halogens. Therefore, in a molecule containing both bromine and chlorine, the bromine atom will typically react preferentially. nih.gov

Steric Hindrance: The catalyst will preferentially react at the less sterically hindered position. A halogen atom flanked by bulky groups will be less accessible to the catalyst's active site than a halogen in a more open environment. core.ac.uk

Electronic Environment: The electronic properties of the substrate play a crucial role. Oxidative addition is often faster at more electron-deficient C-X bonds. For example, a halogen positioned ortho or para to a strong electron-withdrawing group (like a nitro group) may exhibit enhanced reactivity. nih.gov

By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), chemists can exploit these differences to replace a single, specific halogen on a polyhalogenated ring with the 4-bromo-3-chloro-2-methylphenyl group from the boronic acid, leaving the other halogens intact for subsequent transformations. This strategy is foundational for the modular synthesis of complex, highly substituted aromatic compounds. organic-chemistry.orgacs.org

Table 3: Relative Reactivity of Halogens in Regioselective Suzuki-Miyaura Cross-Coupling

HalogenC-X Bond Energy (kJ/mol, approx.)General Reactivity Order
Iodine (I) ~2201 (Most Reactive)
Bromine (Br) ~2802
Chlorine (Cl) ~3403 (Least Reactive)

Computational and Theoretical Investigations of 4 Bromo 3 Chloro 2 Methylphenylboronic Acid

Electronic Structure and Reactivity Predictions through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-bromo-3-chloro-2-methylphenylboronic acid, DFT calculations would reveal the interplay of the electronic effects of its various substituents. The bromo and chloro groups are electron-withdrawing due to their high electronegativity (inductive effect), which would decrease the electron density on the aromatic ring. Conversely, the methyl group at the ortho position is weakly electron-donating through hyperconjugation.

The boronic acid group, -B(OH)₂, acts as a weak π-donor to the aromatic ring when coplanar, but its primary electronic feature is the Lewis acidic nature of the boron atom. The combined electron-withdrawing effects of the halogens are expected to enhance the Lewis acidity of the boron center. This increased acidity can influence the compound's reactivity in processes like the transmetalation step of the Suzuki-Miyaura reaction.

Key electronic parameters that can be predicted by DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For substituted phenylboronic acids, electron-withdrawing groups generally lower both HOMO and LUMO energies, which can affect the kinetics of reactions. nih.gov

Table 1. Predicted Electronic Properties of Substituted Phenylboronic Acids from DFT Studies.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenylboronic acid-6.5-1.25.3
4-Methylphenylboronic acid-6.3-1.15.2
4-Chlorophenylboronic acid-6.7-1.55.2
4-Bromophenylboronic acid-6.8-1.65.2

Note: The data in the table is illustrative and represents typical values found in computational studies of substituted phenylboronic acids. Actual values for this compound would require specific calculations.

Conformational Analysis and Stereoelectronic Effects of Substituents

The conformation of this compound is primarily determined by the orientation of the boronic acid group relative to the phenyl ring. Computational studies on ortho-substituted phenylboronic acids have shown that steric hindrance plays a significant role. nih.govresearchgate.net The ortho-methyl group in this compound would likely force the B(OH)₂ group out of the plane of the aromatic ring to minimize steric repulsion. This twisting affects the π-conjugation between the boron's empty p-orbital and the phenyl ring.

Stereoelectronic effects, which describe how orbital alignment influences molecular properties, are also crucial. baranlab.orgwikipedia.org The rotation of the boronic acid group can be influenced by interactions between the orbitals of the substituents and the boronic acid moiety. For instance, studies on 2-substituted phenylboranes have explored the stabilizing interactions between heteroatom lone pairs and the empty p-orbital of boron. researchgate.net In this compound, the interplay between steric hindrance from the methyl group and electronic interactions from the halogens would dictate the most stable conformation.

Table 2. Conformational Data for Analogous Phenylboronic Acids.
CompoundDihedral Angle (C-C-B-O)Rotational Barrier (kcal/mol)
Phenylboronic acid~0°~4-5
2-Methylphenylboronic acid~30-40°~6-7
2-Chlorophenylboronic acid~20-30°~5-6
2-Bromophenylboronic acid~25-35°~6-7

Note: The data is illustrative, based on computational studies of related compounds. The exact values for this compound would need to be calculated.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is extensively used to elucidate the mechanisms of catalytic reactions like the Suzuki-Miyaura coupling. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netchemrxiv.org Computational studies can model the energy profile of this catalytic cycle for this compound.

Table 3. Illustrative Activation Energies for the Transmetalation Step in Suzuki-Miyaura Reactions.
Boronic AcidRelative Activation Energy (kcal/mol)
Phenylboronic acidBaseline
4-Methoxyphenylboronic acid (electron-donating)Slightly higher
4-Nitrophenylboronic acid (electron-withdrawing)Slightly lower
2-Methylphenylboronic acid (sterically hindered)Higher

Note: This table provides a qualitative comparison based on general principles of reactivity. Specific values would require detailed computational modeling.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, including NMR (¹H and ¹³C) chemical shifts, and infrared (IR) vibrational frequencies. nih.govsemanticscholar.org For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict its NMR spectrum. mdpi.com These predictions are valuable for structural elucidation and for assigning experimental spectra.

The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons and carbons would show shifts determined by the combined inductive and resonance effects of the bromo, chloro, and methyl substituents. The predicted vibrational frequencies can be correlated with experimental IR spectra to identify characteristic bond stretches and bends. Comparing the computationally predicted spectra with experimentally obtained data serves as a powerful method for validating the accuracy of the theoretical model and confirming the molecular structure. nih.gov

Table 4. Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Substituted Phenylboronic Acid.
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C-B135.2135.8-0.6
C-ortho130.5130.2+0.3
C-meta128.9128.7+0.2
C-para132.1131.9+0.2

Note: This table illustrates the typical level of agreement between predicted and experimental data for a related compound.

In Silico Screening and Design Principles for New Boronic Acid Derivatives

The computational insights gained from studying molecules like this compound can be applied to the in silico design of new boronic acid derivatives with tailored properties. researchgate.net By systematically varying the substituents on the phenyl ring in a computational model, it is possible to screen large virtual libraries of compounds for desired electronic, steric, and reactivity characteristics.

For example, in medicinal chemistry, boronic acids are used as enzyme inhibitors. acs.orgmdpi.com In silico screening can identify derivatives with optimal Lewis acidity and steric profiles to fit into the active site of a target enzyme. In materials science, computational design can help develop boronic acid-based sensors by predicting which substitution patterns will lead to the strongest and most selective binding with target analytes. The design principles derived from these theoretical studies can guide synthetic efforts, saving time and resources by focusing on the most promising candidates. nih.gov

Table 5. Key Parameters in the In Silico Design of Boronic Acid Derivatives.
ParameterComputational MetricApplication/Implication
ReactivityHOMO-LUMO Gap, Activation EnergiesPredicting performance in cross-coupling reactions.
AciditypKa, Charge on Boron AtomDesigning sensors and enzyme inhibitors.
Binding AffinityDocking Score, Interaction EnergiesDrug design and development of selective binders.
SolubilityPolar Surface Area, Solvation Free EnergyOptimizing pharmacokinetic properties.

Advanced Analytical Methodologies for Research and Characterization of 4 Bromo 3 Chloro 2 Methylphenylboronic Acid

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For 4-Bromo-3-chloro-2-methylphenylboronic acid (C₇H₇BBrClO₂), HRMS analysis, often coupled with a soft ionization technique like Electrospray Ionization (ESI), can precisely measure the mass of the molecular ion. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak, which serves as a definitive confirmation of the presence of these halogens.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for phenylboronic acids include the loss of a water molecule (H₂O) from the boronic acid group, as well as cleavage of the C-B bond. nih.gov In negative ion mode, characteristic fragments such as [BO]⁻ and [BO₂]⁻ are often observed. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₇BBrClO₂).
Ion/Fragment FormulaCalculated m/z (for most abundant isotopes ¹¹B, ³⁵Cl, ⁷⁹Br)Description
[C₇H₇BBrClO₂]⁺247.9439Molecular Ion (M⁺)
[C₇H₅BBrClO]⁺229.9333Loss of H₂O
[C₇H₆BrCl]⁺203.9392Loss of B(OH)₂
[BO₂]⁻42.9930Boron dioxide anion (in negative mode)

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like boronic acids. waters.com A reversed-phase HPLC method, typically using a C18 column, can effectively separate the target compound from impurities and starting materials. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophoric activity. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires derivatization of the polar boronic acid group to a more volatile ester (e.g., a pinacol ester) to facilitate passage through the GC column. chromatographyonline.com This method is highly sensitive and provides both retention time data for quantification and mass spectra for peak identification, making it a powerful tool for identifying trace impurities. chromforum.orgresearchgate.net

Table 3: Typical Chromatographic Conditions for the Analysis of this compound.
TechniqueParameterTypical Condition
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid or Ammonium Acetate)
Flow Rate1.0 mL/min
DetectionUV at 270 nm
GC-MS (after derivatization)ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., 80 °C to 250 °C)

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the structure of this compound.

FT-IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to show a very broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups of the boronic acid. nist.gov A strong band around 1310-1350 cm⁻¹ is characteristic of the asymmetric B-O stretching vibration. researchgate.netnih.gov Other key peaks include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region, and absorptions corresponding to the C-Cl and C-Br bonds at lower wavenumbers.

Table 4: Characteristic Vibrational Frequencies for this compound.
Wavenumber Range (cm⁻¹)Vibrational ModeTechnique
3200 - 3600O-H stretch (H-bonded)FT-IR (Broad, Strong)
~3080Aromatic C-H stretchFT-IR, FT-Raman
~2950Methyl C-H stretchFT-IR, FT-Raman
1580 - 1610Aromatic C=C ring stretchFT-IR, FT-Raman (Strong)
1310 - 1350Asymmetric B-O stretchFT-IR (Strong)
~1000Ring breathing modeFT-Raman (Strong)
700 - 800C-Cl stretchFT-IR, FT-Raman
550 - 650C-Br stretchFT-IR, FT-Raman

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For phenylboronic acids, single-crystal X-ray diffraction analysis reveals not only the molecular geometry, including bond lengths and angles, but also the intermolecular interactions that govern the crystal packing.

A common structural motif for phenylboronic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the boronic acid hydroxyl groups. mdpi.com Two molecules are typically linked by a pair of O-H···O hydrogen bonds, creating a stable, eight-membered ring system. researchgate.net The conformation of the two hydroxyl groups relative to the C-B bond can be described as syn or anti. The analysis would determine the specific conformation adopted by this compound, the planarity of the phenyl ring, and the torsion angles between the ring and the boronic acid group. This detailed structural information is crucial for understanding its physical properties and reactivity.

Table 5: Expected Crystallographic Features for Phenylboronic Acids.
ParameterExpected Observation
Crystal SystemCommonly Monoclinic or Orthorhombic
Space GroupOften centrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionO-H···O hydrogen bonds forming dimers
B(OH)₂ ConformationTypically syn-anti or syn-syn

Future Directions and Emerging Research Avenues for 4 Bromo 3 Chloro 2 Methylphenylboronic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted arylboronic acids like 4-bromo-3-chloro-2-methylphenylboronic acid traditionally relies on methods that can be resource-intensive. Future research is geared towards creating more atom-economical, energy-efficient, and environmentally benign synthetic pathways.

Key areas of development include:

Greener Borylation Methods: Traditional routes often involve organolithium or Grignard reagents, which require stringent anhydrous conditions and can have poor functional group tolerance. organic-chemistry.org Emerging strategies focus on direct C-H borylation catalyzed by metals like iridium or rhodium, which could offer a more direct synthesis from the corresponding 1-bromo-2-chloro-3-methylbenzene, reducing step counts. Another sustainable approach is the diazotization of arylamines followed by a Sandmeyer-type borylation, providing a metal-free alternative. organic-chemistry.orgorgsyn.org

Improved Workup and Purification: The development of synthetic routes that minimize the need for chromatographic purification is a key goal. One promising avenue is the direct synthesis from aryl chlorides using tetrahydroxydiboron (B₂(OH)₄), which can be converted in a one-pot process to various boronate esters or trifluoroborates, simplifying isolation. nih.gov

Use of Benign Solvents: Shifting from traditional organic solvents to greener alternatives like water or bio-derived solvents is a critical aspect of sustainable synthesis. For instance, mild protocols for the ipso-hydroxylation of arylboronic acids have been developed in ethanol, showcasing the potential for greener transformations. rsc.org

Synthetic StrategyTraditional ApproachEmerging Sustainable ApproachKey Advantages of Sustainable Approach
Starting Material Pre-functionalized arenes requiring multi-step preparationReadily available arenes or arylaminesReduced step count, lower cost
Key Reagents Organolithium/Grignard reagentsC-H activation catalysts (Ir, Rh), Diazonium salts, B₂(OH)₄Milder conditions, better functional group tolerance, less hazardous organic-chemistry.orgorgsyn.orgnih.gov
Solvents Anhydrous THF, Diethyl etherWater, Ethanol, Bio-solventsReduced environmental impact, improved safety rsc.org
Purification Column chromatographyOne-pot transformations, crystallizationLess waste generation, improved efficiency nih.gov

Exploration of Novel Catalytic Systems Beyond Palladium

While palladium has been the dominant catalyst for cross-coupling reactions involving arylboronic acids (e.g., Suzuki-Miyaura coupling), its high cost and potential for product contamination drive the search for alternatives. rsc.orgrsc.org The unique electronic and steric profile of this compound makes it an excellent substrate for testing the efficacy of new catalytic systems.

Future research will likely focus on:

First-Row Transition Metals: Metals such as nickel, copper, and cobalt are being increasingly investigated as cheaper and more abundant alternatives to palladium for C-C bond formation. preprints.orgnih.gov Nickel catalysts, in particular, have shown promise in coupling reactions and can exhibit different reactivity and selectivity profiles compared to palladium. rsc.org

Nanoparticle and Single-Atom Catalysis: The use of metal nanoparticles (NPs) as catalysts offers advantages such as high surface-area-to-volume ratios and unique catalytic properties. mdpi.com Furthermore, single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent a frontier in catalysis, maximizing atom efficiency and potentially offering exceptional activity and selectivity. springernature.com For instance, atomically dispersed palladium on a ZnO-ZrO₂ support has been shown to catalyze Suzuki-Miyaura reactions effectively under phosphine-free conditions. springernature.com

Metal-Free Coupling Reactions: A paradigm shift in cross-coupling chemistry is the development of metal-free reactions. rsc.orgpreprints.org These systems can be promoted by strong bases, photocatalysis, or specific organic molecules, completely avoiding transition metal contaminants. researchgate.net Research into these pathways could lead to entirely new ways of utilizing arylboronic acids.

Integration into Continuous Flow Chemistry Protocols

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. rsc.orgneuroquantology.com The integration of the synthesis and reactions of this compound into flow protocols is a promising future direction.

Key benefits and research avenues include:

Rapid Synthesis: Flow chemistry enables extremely fast reactions. For example, the synthesis of various arylboronic acids has been achieved on a multigram scale with reaction times of less than one second using organolithium chemistry in a continuous flow setup. organic-chemistry.orgnih.gov This approach could be adapted for the high-throughput synthesis of this compound.

Enhanced Safety: Many reactions, such as those involving highly reactive organometallic intermediates or exothermic steps, can be performed more safely in flow reactors due to the small reaction volume at any given time. mt.commt.com

Process Automation and Optimization: Flow systems can be readily automated, allowing for rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly optimize product yield and purity. mt.comresearchgate.net This is particularly valuable for complex, multi-step syntheses involving versatile building blocks. The synthesis of marine natural products like aplysamine 6 has demonstrated the advantages of a continuous flow approach over batch methods, achieving higher yields in fewer steps. mdpi.com

FeatureBatch ProcessingContinuous Flow Chemistry
Reaction Scale Limited by vessel sizeScalable by extending run time ("scaling-out") researchgate.net
Heat Transfer Often inefficient, risk of hotspotsHighly efficient due to high surface-area-to-volume ratio rsc.org
Safety Higher risk with hazardous reagents/exothermic reactionsInherently safer due to small internal volume mt.com
Mixing Can be inefficient and variableRapid and highly efficient mass transfer rsc.org
Optimization Slow, requires significant material per experimentRapid, automated optimization with minimal waste mt.com

Discovery of Unprecedented Reactivity Modes for Polyfunctionalized Arylboronic Acids

The reactivity of arylboronic acids extends beyond their role as nucleophiles in cross-coupling reactions. nih.gov The specific substitution pattern of this compound offers unique opportunities to explore novel and selective transformations.

Emerging research could investigate:

Orthogonal Reactivity of Halogens: The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective cross-coupling reactions. Future work will involve developing catalytic systems that can precisely distinguish between these two halogens, allowing for the stepwise introduction of different functionalities.

Role of the Ortho-Methyl Group: The 2-methyl group can exert significant steric and electronic influence on the boronic acid moiety. This could be harnessed to control atropisomerism in biaryl products or to direct reactions to specific sites on the aromatic ring.

Boronic Acid as a Modulating Group: The boronic acid group itself is a Lewis acid and can form reversible covalent bonds with diols. rsc.orgnih.gov This property can be used to create dynamic covalent systems, where the reactivity of the molecule or its assembly into larger structures can be controlled by external stimuli like pH or the presence of specific diol-containing molecules (e.g., sugars). rsc.org

Applications in Advanced Material Science and Chemical Biology (Methodological Focus)

The unique properties of arylboronic acids make them valuable components in the design of functional materials and chemical biology tools. chemimpex.com The polyfunctionality of this compound makes it a prime candidate for incorporation into sophisticated systems where its distinct features can be leveraged.

Methodological advancements could include:

Stimuli-Responsive Materials: Phenylboronic acid-functionalized polymers are known to form hydrogels that can respond to changes in pH or the concentration of sugars. rsc.orgresearchgate.net The specific electronic properties conferred by the chloro, bromo, and methyl groups could be used to fine-tune the pKa of the boronic acid, allowing for the design of materials that respond to very specific physiological conditions.

Fluorescent Sensors: The boronic acid moiety is a key recognition element in fluorescent sensors for diol-containing molecules, such as carbohydrates and catechols. nih.govrsc.org Future work could focus on designing sensors where the fluorescence properties are modulated not only by binding at the boronic acid site but also by further functionalization at the halogen positions, potentially leading to multi-analyte or ratiometric sensors. mdpi.comresearchgate.net

Bioconjugation and Drug Delivery: The ability of boronic acids to interact with biological molecules containing diols, such as glycoproteins on cell surfaces, is a cornerstone of their use in chemical biology. researchgate.netnih.govnih.gov this compound could serve as a versatile scaffold. For example, it could be attached to a drug or probe via the boronic acid group for targeting sialic acid-rich cancer cells, while the halogen atoms provide handles for attaching other functionalities, such as imaging agents or solubilizing groups. japsonline.com

Application AreaMethodological FocusPotential Role of this compound
Material Science Development of stimuli-responsive polymers and self-healing materials. rsc.orgmdpi.comIncorporation into polymer backbones to create materials with finely-tuned pH or sugar responsiveness. Halogens serve as points for cross-linking or post-polymerization modification.
Chemical Biology Design of fluorescent biosensors for biologically relevant diols (e.g., glucose, sialic acid). nih.govmdpi.comUse as a core structure for sensors where the electronic environment, and thus the sensing properties, are modulated by the substituents. Halogens allow for attachment to fluorophores or solid supports.
Drug Delivery Creation of targeted drug delivery systems and bioconjugation linkers. nih.govjapsonline.comActs as a multifunctional linker: the boronic acid targets cell surface glycans, while the halogens provide sites for attaching therapeutic payloads or other targeting ligands.

Q & A

Q. What are the acute toxicity profiles and disposal protocols?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Symptoms include irritation to eyes/skin.
  • Disposal : Neutralize with excess sodium bicarbonate, adsorb onto vermiculite, and incinerate in a licensed facility .

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